

Application Notes and Protocols for EGFR-IN-83 in Kinase Assays

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Compound of Interest

Compound Name: *Egfr-IN-83*

Cat. No.: *B12387122*

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest available information, "**Egfr-IN-83**" is not a publicly documented or commercially available EGFR inhibitor. The following application notes and protocols are provided as a representative guide for the evaluation of a novel, potent, and selective ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. The experimental details and data are based on established methodologies and publicly available information for well-characterized EGFR inhibitors.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.^{[1][2]} Dysregulation of EGFR signaling, through overexpression or activating mutations, is a key driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC).^{[3][4]} Consequently, EGFR has become a major target for anti-cancer drug development.^{[4][5]}

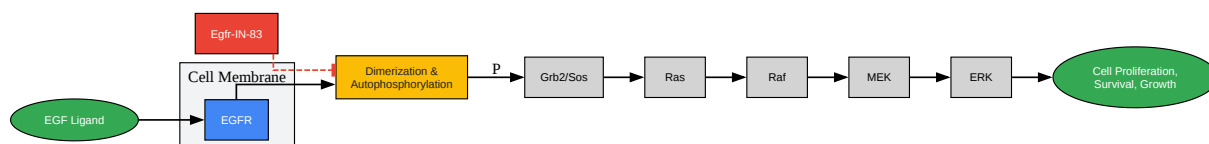
This document provides detailed protocols for characterizing a putative EGFR inhibitor, herein referred to as "**Egfr-IN-83**," using both biochemical and cell-based kinase assays. These assays are designed to determine the inhibitor's potency (IC₅₀), mechanism of action, and selectivity against wild-type and clinically relevant mutant forms of EGFR.

Data Presentation: Inhibitory Activity of Common EGFR Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several well-known EGFR inhibitors against various forms of the EGFR kinase. This data is provided for comparative purposes when evaluating a new chemical entity like **Egfr-IN-83**.

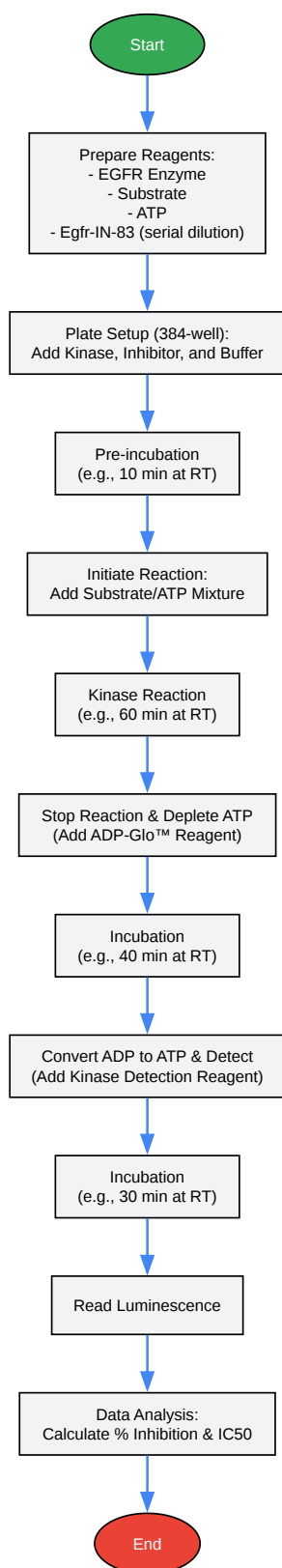
Inhibitor	EGFR Form	Assay Type	IC ₅₀ (nM)	Reference
Gefitinib	Wild-Type	Cell-based	420 - 1400	[6]
L858R Mutant	Cell-based	75	[6]	
Erlotinib	Wild-Type	Biochemical	-	-
Exon 19 Deletion	Cell-based	7	[7]	
L858R Mutant	Cell-based	12	[7]	
Afatinib	Wild-Type	Cell-based	31	[8]
Exon 19 Deletion	Cell-based	0.8	[7]	
L858R + T790M	Biochemical	-	[8]	-
Osimertinib	L858R Mutant	Cell-based	-	
T790M Mutant	Cell-based	5 - 13	[7]	
Dacomitinib	Wild-Type	Cell-based	29 - 63	[6]
L858R Mutant	Cell-based	7	[6]	
Lapatinib	Wild-Type	Cell-based	160	[6]
HER2	Cell-based	100	[6]	
Neratinib	Wild-Type	Biochemical	92	[8][9]
HER2	Biochemical	59	[8][9]	

Signaling Pathway and Experimental Workflow



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Caption: EGFR signaling pathway and point of inhibition.



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Caption: Workflow for an in vitro biochemical kinase assay.

Experimental Protocols

Protocol 1: Biochemical EGFR Kinase Assay (ADP-Glo™ Format)

This protocol measures the enzymatic activity of recombinant EGFR by quantifying the amount of ADP produced in the kinase reaction.[\[1\]](#)[\[10\]](#)

Materials:

- Recombinant Human EGFR Kinase (wild-type or mutant)
- Poly(Glu, Tyr) 4:1 peptide substrate
- ATP Solution
- DTT (Dithiothreitol)
- Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[\[1\]](#)
- **Egfr-IN-83** (stock solution in DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 384-well assay plates
- Luminometer

Procedure:

- Reagent Preparation:
 - Prepare a 2X Kinase Assay Buffer.
 - Prepare a stock solution of **Egfr-IN-83** in 100% DMSO. Perform a serial dilution in Kinase Assay Buffer to create a range of inhibitor concentrations (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay should be ≤1%.

- Dilute the EGFR enzyme and substrate in the Kinase Assay Buffer to the desired working concentrations. The optimal enzyme concentration should be determined empirically by titration.[\[1\]](#)
- Assay Plate Setup:
 - Add 1 μ L of the serially diluted **Egfr-IN-83** or vehicle (DMSO) to the wells of a 384-well plate.
 - Add 2 μ L of the diluted EGFR enzyme to each well.
 - Mix gently and incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
- Kinase Reaction:
 - Prepare a 2X substrate/ATP mixture in Kinase Assay Buffer. The ATP concentration should ideally be at the K_m value for the specific EGFR isoform, which must be determined experimentally.
 - Initiate the kinase reaction by adding 2 μ L of the substrate/ATP mixture to each well.
 - Mix the plate and incubate at room temperature for 60 minutes.[\[1\]](#)
- Signal Detection:
 - Stop the kinase reaction by adding 5 μ L of ADP-Glo™ Reagent to each well.
 - Incubate at room temperature for 40 minutes to deplete the remaining ATP.[\[1\]](#)
 - Add 10 μ L of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
 - Incubate at room temperature for 30 minutes.[\[1\]](#)
 - Measure the luminescence using a plate-reading luminometer.
- Data Analysis:

- Calculate the percentage of inhibition for each concentration of **Egfr-IN-83** relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based EGFR Autophosphorylation Assay

This protocol measures the ability of **Egfr-IN-83** to inhibit EGFR autophosphorylation in a cellular context using a cancer cell line that overexpresses EGFR.^{[5][11]}

Materials:

- A431 cell line (human epidermoid carcinoma, overexpresses wild-type EGFR) or other relevant cell lines (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M mutation).^{[5][7]}
- Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and antibiotics.
- Serum-free medium.
- Human Epidermal Growth Factor (EGF).
- **Egfr-IN-83** (stock solution in DMSO).
- Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
- BCA Protein Assay Kit.
- Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068) and anti-total-EGFR.
- HRP-conjugated secondary antibody.
- Enhanced Chemiluminescence (ECL) substrate.
- Western blotting equipment and reagents.

Procedure:

- Cell Culture and Treatment:
 - Plate A431 cells in 6-well plates and grow to 80-90% confluency.
 - Serum-starve the cells by incubating them in serum-free medium for 12-16 hours.
 - Prepare various concentrations of **Egfr-IN-83** in serum-free medium.
 - Pre-treat the cells with the different concentrations of **Egfr-IN-83** or vehicle (DMSO) for 2 hours.
- EGFR Stimulation:
 - Stimulate the cells by adding EGF (e.g., 100 ng/mL final concentration) for 10 minutes at 37°C. Include a non-stimulated control.
- Cell Lysis and Protein Quantification:
 - Aspirate the medium and wash the cells once with ice-cold PBS.
 - Lyse the cells by adding ice-cold Lysis Buffer to each well.
 - Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
 - Determine the protein concentration of the supernatant using a BCA assay.
- Western Blotting:
 - Normalize the protein samples to the same concentration with Lysis Buffer and SDS-PAGE sample buffer.
 - Separate the protein lysates (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate the membrane with the primary anti-phospho-EGFR antibody overnight at 4°C.

- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an ECL substrate and an imaging system.
- Strip the membrane and re-probe with an anti-total-EGFR antibody to confirm equal protein loading.
- Data Analysis:
 - Quantify the band intensities for phospho-EGFR and total-EGFR using densitometry software.
 - Normalize the phospho-EGFR signal to the total-EGFR signal for each sample.
 - Calculate the percentage of inhibition of phosphorylation at each inhibitor concentration relative to the EGF-stimulated vehicle control.
 - Determine the IC₅₀ value by plotting the percent inhibition against the inhibitor concentration.

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